2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol
Description
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-3-8(6-11)10(12)9-5-4-7(2)13-9/h4-5,8,10,12H,3,6,11H2,1-2H3 |
InChI Key |
VBZCCHIGHAPYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=CC=C(S1)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Preparation of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol typically involves:
- Construction of the butanol backbone bearing the hydroxyl group.
- Introduction of the aminomethyl substituent at the 2-position.
- Coupling or incorporation of the 5-methylthiophen-2-yl moiety onto the carbon skeleton.
The synthetic route can be broadly divided into the following steps:
Preparation of 2-Amino-1-butanol Derivatives
A key intermediate in the synthesis is 2-amino-1-butanol , which can be resolved into its enantiomers and purified by salt formation methods.
Notes: The solvent system is critical; methanol or ethanol (anhydrous preferred) is used, with up to 1% water tolerated. The process involves heating near reflux for dissolution and cooling for crystallization.
Incorporation of the 5-Methylthiophen-2-yl Group
The 5-methylthiophen-2-yl moiety can be introduced via:
- Nucleophilic substitution or reductive amination involving 5-methylthiophene derivatives.
- Use of 5-methylthiophen-2-ylmethyl halides or aldehydes as electrophilic partners for amine nucleophiles.
For example, the compound 2-{[(5-methylthiophen-2-yl)methyl]amino}-1-butanol (a close structural analog) is prepared by reacting 2-amino-1-butanol with 5-methylthiophen-2-ylmethyl halide or aldehyde under reductive amination conditions.
Alternative Synthetic Approaches
While direct literature on this exact compound is limited, related synthetic methodologies for thiophene-containing aminobutanols suggest:
- Sulfonylation followed by alkylation strategies for aminoheterocyclic compounds (see 2-aminothiazole derivatives as analogs).
- Reduction of corresponding amino acid or keto acid precursors to aminoalcohols.
- Use of borane reduction of carboxylic acids or esters to alcohols (e.g., 3-(thiophen-2-yl)propan-1-ol synthesis as a precedent).
Data Tables Summarizing Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting materials | Racemic or enantiomerically pure 2-amino-1-butanol, 5-methylthiophen-2-ylmethyl halide/aldehyde | Availability affects route choice |
| Solvents | Methanol, ethanol, THF, water-organic mixtures | Anhydrous preferred for resolution |
| Temperature | Reflux for dissolution, cooling for crystallization, 0-25 °C for reductive amination | Controlled to optimize yield |
| Reaction time | Several hours (2-8 h) | Depends on step |
| Purification | Crystallization, filtration, distillation, recrystallization | Resolution critical for enantiopurity |
| Yield | Typically moderate to high (70-100%) depending on step | Purity affects yield |
Research Findings and Observations
- The resolution of 2-amino-1-butanol into enantiomerically pure forms is well-established using L-tartaric acid salt formation, which is critical for obtaining optically active final products.
- The coupling of the thiophene moiety via reductive amination is a common and efficient method for introducing the heteroaryl group onto aminoalcohols.
- The presence of sulfur in the thiophene ring requires careful handling during synthesis to avoid oxidation or ring-opening side reactions.
- Analogous synthetic routes for related compounds (e.g., 2-aminothiazole sulfonamides) demonstrate that sulfonylation and subsequent alkylation can be adapted for heterocyclic amine functionalization.
- Borane-mediated reduction of carboxylic acid precursors to corresponding alcohols provides a high-yielding method for preparing thiophene-substituted alcohol intermediates.
Summary Table of Key Preparation Methods
The preparation of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol involves a combination of well-established organic synthesis techniques, primarily focusing on the resolution of aminoalcohol intermediates and the strategic introduction of the 5-methylthiophen-2-yl group via reductive amination. The choice of solvents, reaction conditions, and purification methods significantly impacts the yield and purity of the final compound. While direct literature on this exact compound is scarce, analogous synthetic approaches provide robust frameworks for its preparation.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiophene ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological systems, including potential enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparison with Similar Compounds
2-(Thiophen-2-ylmethylamino)butan-1-ol (CAS 156543-22-5)
Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NOS |
| Molecular Weight | 185.29 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 2 (OH, NH) |
| Hydrogen Bond Acceptors | 3 (O, S, N) |
| Structural Features | Thiophene (no methyl), aminomethyl |
Comparison :
- Structural Difference : The absence of a methyl group on the thiophene ring distinguishes this compound from the target. This reduces its lipophilicity (lower XLogP3) and molecular weight.
- Impact : The methyl group in the target compound likely enhances membrane permeability and metabolic stability due to increased hydrophobicity .
- Applications : Both compounds may exhibit similar reactivity in nucleophilic substitutions or hydrogen-bonding interactions, but the target’s methyl group could improve bioavailability in drug design contexts.
2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5)
Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| XLogP3 (Estimated) | ~2.0 |
| Hydrogen Bond Donors | 1 (OH) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Structural Features | Phenyl group, tertiary amine |
Comparison :
- Structural Difference: Replacement of the thiophene ring with a phenyl group and substitution of the primary amine (–NH₂) with a tertiary dimethylamino group (–N(CH₃)₂).
- This compound is more lipophilic (higher XLogP3) but less polar than the target .
- Applications : Likely diverges in biological activity; the phenyl group may target aromatic receptor pockets, whereas the thiophene in the target could engage in sulfur-specific interactions.
2-Methyl-1-butanol (CAS 137-32-6)
Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol |
| XLogP3 (Estimated) | ~0.88 |
| Hydrogen Bond Donors | 1 (OH) |
| Hydrogen Bond Acceptors | 1 (O) |
| Structural Features | Simple primary alcohol |
Comparison :
- Structural Difference: A simple aliphatic alcohol lacking the aminomethyl and thiophene substituents.
- Impact: The absence of functional groups drastically reduces complexity and polarity. The target compound’s additional groups enable diverse interactions (e.g., hydrogen bonding, hydrophobic effects) unsuitable for 2-methyl-1-butanol .
Reactivity Comparison: Alcohol Classification
Using Lucas reagent (HCl/ZnCl₂), primary alcohols (e.g., target compound, 2-methyl-1-butanol) react slowly, forming turbidity only upon heating. Secondary alcohols (e.g., 2-methylbutan-2-ol) react within 5–10 minutes. This distinction highlights the target’s stability under acidic conditions compared to secondary analogs .
Research Implications
- The primary amine and alcohol groups offer sites for derivatization (e.g., salt formation, esterification), enabling tailored pharmacokinetic profiles.
- Comparative studies with phenyl-containing analogs (e.g., ) suggest that sulfur-based heterocycles may provide unique electronic properties for targeting sulfur-binding enzymes .
Biological Activity
2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol, with the molecular formula C10H17NOS and a molecular weight of 199.32 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
The compound features a thiophene ring, an amino group, and a hydroxyl group, which contribute to its biological activity. The presence of these functional groups allows for various chemical interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NOS |
| Molecular Weight | 199.32 g/mol |
| IUPAC Name | 2-(aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol |
| InChI | InChI=1S/C10H17NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8-9,12H,3,6,11H2,1-2H3 |
| Canonical SMILES | CCC(C)(CN)C(C1=C(C=CS1)C)O |
The biological activity of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol is attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the thiophene ring can participate in π-stacking interactions with aromatic residues in proteins.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol exhibit antimicrobial properties. For instance:
- Gram-positive bacteria : Compounds containing thiophene rings have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus due to their ability to penetrate the bacterial cell wall more effectively than Gram-negative bacteria .
Anti-inflammatory Properties
Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicate that certain structural modifications can enhance cytotoxicity while minimizing toxicity to normal cells .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of a series of thiophene derivatives against several bacterial strains. The results showed that compounds with similar structures to 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol exhibited significant inhibition zones against E. coli and S. aureus, highlighting their potential as antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers tested several derivatives against lipopolysaccharide-induced inflammation in macrophages. The results demonstrated that specific modifications to the butanol backbone increased the compound's ability to reduce inflammatory markers significantly .
Q & A
Q. What are the key structural features and functional groups of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol, and how do they influence its reactivity in organic synthesis?
The compound contains an amino alcohol backbone with a 5-methylthiophene substituent. The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups enable hydrogen bonding and nucleophilic reactivity, while the thiophene ring contributes aromaticity and potential π-π interactions. These features make it suitable for synthesizing chiral ligands or intermediates in heterocyclic chemistry. The methyl group on the thiophene modulates electron density, affecting regioselectivity in substitution reactions .
Methodological Insight : To exploit its reactivity, use the hydroxyl group for esterification or etherification and the amine for imine formation. Protect the amine with Boc groups during multi-step syntheses to avoid side reactions .
Q. What are the common synthetic routes for 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol, and what are the critical reaction conditions to optimize yield?
A typical synthesis involves:
Thiophene functionalization : Alkylation or Grignard addition to 5-methylthiophene-2-carbaldehyde.
Aminomethylation : Reductive amination or Mannich reaction to introduce the aminomethyl group.
Hydroxyl group introduction : Hydrolysis of intermediates or reduction of ketones.
Q. Critical Conditions :
- Control temperature (<0°C) during Grignard reactions to prevent over-addition.
- Use anhydrous solvents (e.g., THF) and catalysts like Pd/C for hydrogenation steps.
- Optimize pH (6–8) during reductive amination to balance imine formation and reduction efficiency .
Advanced Questions
Q. How can researchers address challenges in the stereoselective synthesis of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol, particularly in controlling configuration at chiral centers?
Stereoselectivity challenges arise at the hydroxyl-bearing carbon and aminomethyl branch. Strategies include:
- Chiral catalysts : Use Evans’ oxazaborolidines for asymmetric reductions.
- Enzymatic resolution : Lipases (e.g., CAL-B) to hydrolyze specific enantiomers.
- Crystallization-induced asymmetric transformation : Leverage differential solubility of diastereomers with resolving agents like tartaric acid.
Data Contradiction Analysis : If unexpected enantiomer ratios occur, analyze reaction intermediates via chiral HPLC (e.g., Chiralpak AD-H column) to identify kinetic vs. thermodynamic control .
Q. What analytical techniques are most effective in characterizing the purity and confirming the structure of 2-(Aminomethyl)-1-(5-methylthiophen-2-yl)butan-1-ol, especially when dealing with isomeric impurities?
- NMR Spectroscopy : H and C NMR to identify stereoisomers (e.g., splitting patterns for adjacent chiral centers).
- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
- Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.
- HPLC with Chiral Columns : Separate enantiomers using cellulose-based phases (e.g., Daicel CHIRALPAK® IC-3) .
Q. In designing derivatives for biological activity studies, how should one approach modifying the thiophene ring substituents to enhance target binding while maintaining solubility?
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, NO2) increase electrophilicity for nucleophilic targets.
- Methyl groups improve lipophilicity but may reduce aqueous solubility.
- Balancing Solubility : Introduce polar groups (e.g., -SO3H) on non-critical positions or use prodrug strategies (e.g., phosphate esters).
- Case Study : Replacing 5-methyl with 5-methoxy improves water solubility but reduces metabolic stability .
Q. How can conflicting data from NMR and X-ray crystallography be resolved when determining the molecular conformation of this compound?
- Scenario : NMR suggests a flexible conformation, while X-ray shows a rigid structure.
- Resolution :
Q. How does the amino alcohol structure contribute to its potential as a ligand in metal coordination complexes, and what techniques are used to study such interactions?
- Coordination Modes : The hydroxyl and amine groups can bind metals in a bidentate fashion, forming 5-membered chelate rings.
- Techniques :
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
- EPR : Study paramagnetic complexes (e.g., Cu²⁺).
- Single-Crystal XRD : Resolve binding geometry and oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
